- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, France, , ,

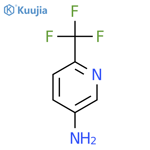

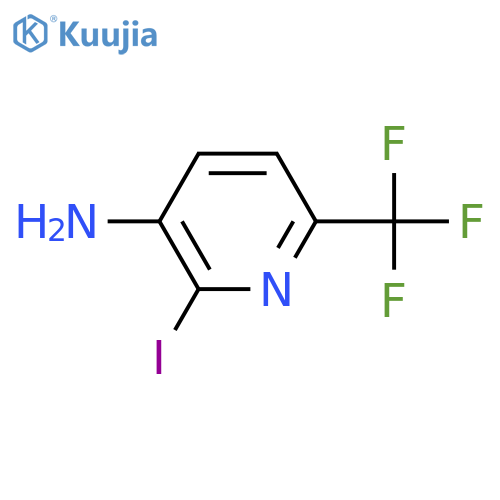

Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

920979-04-0 structure

Nome do Produto:2-Iodo-6-(trifluoromethyl)pyridin-3-amine

N.o CAS:920979-04-0

MF:C6H4F3IN2

MW:288.009043693542

MDL:MFCD11044265

CID:796768

PubChem ID:53425479

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

- 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine

- 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-

- 5-Amino-6-iodo-2-(trifluoromethyl)pyridine

- 3-amino-2-iodo-6-(trifluoromethyl)pyridine

- AK103238

- PGLQPMZEWVGHHQ-UHFFFAOYSA-N

- FCH1401809

- 3-amino-2-iodo-6-trifluoromethylpyridine

- 2-iodo-6-trifluoromethylpyridin-3-ylamine

- 2-iodo-6-trifluoromethyl-pyridin-3-ylamine

- AX8234777

- ST24040

- 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)

- (2-Iodo-6-trifluoromethylpyridin-3-yl)amine

- J-509719

- DS-4051

- MFCD11044265

- DB-082111

- SCHEMBL830696

- 920979-04-0

- AKOS015995179

- 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine

- SB82353

- DTXSID20698887

- C77151

-

- MDL: MFCD11044265

- Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2

- Chave InChI: PGLQPMZEWVGHHQ-UHFFFAOYSA-N

- SMILES: FC(C1C=CC(N)=C(I)N=1)(F)F

Propriedades Computadas

- Massa Exacta: 287.93700

- Massa monoisotópica: 287.937

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 161

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 38.9

- XLogP3: 1.8

Propriedades Experimentais

- Densidade: 1.892

- Ponto de ebulição: 233.1°C at 760 mmHg

- Ponto de Flash: 94.8°C

- Índice de Refracção: 1.586

- PSA: 38.91000

- LogP: 2.86840

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126411-1g |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$126 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW049-250MG |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 97% | 250MG |

¥ 211.00 | 2023-04-13 | |

| Fluorochem | 229655-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

£84.00 | 2022-02-28 | |

| Chemenu | CM126411-1g |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$355 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-200mg |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95+% | 200mg |

486.0CNY | 2021-08-03 | |

| Alichem | A029015361-5g |

3-Amino-2-iodo-6-(trifluoromethyl)pyridine |

920979-04-0 | 95% | 5g |

$1594.73 | 2023-08-31 | |

| Fluorochem | 229655-5g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 5g |

£268.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D372714-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$280 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95+% | 1g |

1944.0CNY | 2021-08-03 | |

| Aaron | AR00H0SY-100mg |

3-Amino-2-iodo-6-(trifluoromethyl)-pyridine |

920979-04-0 | 95% | 100mg |

$11.00 | 2025-02-11 |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Método de produção

Synthetic Routes 1

Condições de reacção

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt

Referência

- New pyrrolopyridine compounds, their preparation and use as PPAR activators, France, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt

Referência

- New pyrrolopyridine derivatives and their preparation and use as PPAR activators, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 1 h, rt

Referência

- Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

Referência

- Isoindolines as HDAC inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, rt

Referência

- Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, 20 °C

Referência

- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 20 °C; 18 h, 20 °C

Referência

- Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

Referência

- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, United States, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Hydrochloric acid , Potassium iodide , Potassium iodate Solvents: Methanol , Water ; 48 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

Referência

- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

Referência

- Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 2 h, 25 °C

Referência

- Process for preparation of PARP7 inhibitor, World Intellectual Property Organization, , ,

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Literatura Relacionada

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine) Produtos relacionados

- 1250595-91-5(2-(2,4-Difluorophenyl)ethanethioamide)

- 851288-59-0(N-2-(1H-imidazol-2-yl)-1-phenylethylidenehydroxylamine)

- 2145877-59-2(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-ol)

- 55665-95-7(Sulfamic Acid Methyl Ester (Amidosulfuric Acid Methyl Ester))

- 2171743-68-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enoylpiperidine-4-carboxylic acid)

- 1261229-90-6(4-Pyrimidin-2-yl-piperazine-1,3-dicarboxylic Acid 1-tert-Butyl Ester)

- 2138398-11-3(2-heptyl-2H-1,2,3-triazol-4-amine)

- 628308-67-8(ethyl 2-{(tert-butoxy)carbonyl(2-hydroxyethyl)amino}acetate)

- 2006962-96-3(4-amino-1-(3,3-dichloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid)

- 1627598-35-9(3-(2,1,3-benzothiadiazol-4-yl)-1-{(4-chlorophenyl)methylideneamino}urea)

Fornecedores recomendados

atkchemica

(CAS:920979-04-0)2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:920979-04-0)2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Pureza:99%

Quantidade:5g

Preço ($):192.0